molecular formula C20H17ClN4O3S B2395942 N-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251608-19-1

N-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2395942
CAS No.: 1251608-19-1
M. Wt: 428.89
InChI Key: ZALWADUJQHSHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic sulfonamide featuring a [1,2,4]triazolo[4,3-a]pyridine core. Key structural elements include:

  • A 4-chlorophenyl group attached to the sulfonamide nitrogen.
  • A 3-methoxyphenylmethyl substituent on the adjacent nitrogen.

This compound belongs to a class of sulfonamides investigated for diverse pharmacological activities, including antimalarial and enzyme-inhibitory properties. Its structural uniqueness lies in the dual aromatic substituents (chlorophenyl and methoxyphenyl), which may modulate solubility, target binding, and metabolic stability compared to simpler analogs .

Properties

IUPAC Name

N-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-28-18-4-2-3-15(11-18)12-25(17-7-5-16(21)6-8-17)29(26,27)19-9-10-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALWADUJQHSHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN4C=NN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound belonging to the triazolopyridine class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H19ClN4O3S
  • Molecular Weight : 428.9 g/mol
  • CAS Number : 1251608-19-1
  • LogP : 3.449
  • Polar Surface Area : 61.616 Ų

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an antimalarial agent and other pharmacological effects.

Antimalarial Activity

A significant study highlighted the compound's antimalarial properties through virtual screening and molecular docking methods targeting falcipain-2, an enzyme crucial for the survival of Plasmodium falciparum. Selected compounds from a library of 1561 showed promising in vitro activity:

CompoundIC50 (μM)
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide2.24
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98

These findings suggest that this class of compounds could serve as a basis for developing new antimalarial drugs .

Other Pharmacological Activities

Triazolopyridines are known for a broad spectrum of biological activities beyond antimalarial effects. The following activities have been reported:

  • Antibacterial and Antifungal : Compounds within this class have demonstrated efficacy against various bacterial and fungal strains.
  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties that may be beneficial in treating conditions like arthritis.
  • Anticonvulsant and Anxiolytic : Certain analogs have shown promise in neurological applications, potentially aiding in the treatment of epilepsy and anxiety disorders .

The mechanism by which this compound exerts its effects involves interaction with specific biological targets. For instance:

  • Inhibition of falcipain-2 disrupts the life cycle of Plasmodium falciparum, leading to reduced parasite viability.
  • The sulfonamide group may enhance binding affinity to target enzymes or receptors involved in inflammation and infection processes.

Case Studies

Recent investigations into this compound have provided valuable insights into its therapeutic potential:

  • Antimalarial Efficacy Study :
    A study conducted at the University of Antwerp evaluated multiple derivatives for their ability to inhibit Plasmodium falciparum growth. The results indicated that specific modifications to the triazolopyridine structure significantly enhanced potency .
  • Neuropharmacological Assessment :
    Another study focused on the anxiolytic effects of triazolopyridine derivatives in animal models. Results indicated that certain compounds exhibited reduced anxiety-like behavior without sedative effects .

Comparison with Similar Compounds

N-(4-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (Compound 6g)

  • Structural Differences : Replaces the (3-methoxyphenyl)methyl group with a 3-methyl group on the triazole ring.
  • Synthesis : Achieved via cyclization of N-(4-chlorophenyl)-2-hydrazinylpyridine-5-sulfonamide with methyl ortho-acetate (81% yield) .
  • Physical Properties : Melting point 206–208°C; elemental analysis aligns with theoretical values (C 48.47%, H 3.46%, N 17.30%, S 9.97%) .

1-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N,N-dimethylmethanamine (Compound S3)

  • Core Heterocycle : Imidazo[1,2-a]pyridine instead of triazolo[4,3-a]pyridine.
  • Substituents : Contains a dimethylmethanamine group and lacks a sulfonamide moiety.
  • Synthesis : Involves methanesulfonyl chloride and triethylamine in THF .
  • Relevance : Highlights the impact of heterocycle choice (imidazole vs. triazole) on electronic properties and binding interactions.

Substituent Effects on Pharmacological and Physical Properties

Methoxy vs. Methyl Groups

  • Metabolic Stability : Methoxy groups are susceptible to demethylation by cytochrome P450 enzymes, whereas methyl groups are more metabolically stable .

Sulfonamide vs. Sulfanyl Acetamide Derivatives

  • Hydrogen Bonding : Sulfonamide groups (as in the target compound and 6g) provide stronger hydrogen-bonding capacity compared to sulfanyl acetamide derivatives (e.g., 2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide) .
  • Bioactivity : Sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase), while sulfanyl acetamides may exhibit different target profiles .

Comparative Data Table

Compound Name Core Structure R₁ Substituent R₂ Substituent Melting Point (°C) Key Activity Reference
N-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide [1,2,4]Triazolo[4,3-a]pyridine 4-Chlorophenyl 3-Methoxyphenylmethyl N/A Not reported N/A
N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6g) [1,2,4]Triazolo[4,3-a]pyridine 4-Chlorophenyl 3-Methyl 206–208 Antimalarial
2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide Quinazoline 4-Chlorophenyl Sulfanyl acetamide N/A Enzyme inhibition
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 4-Ethoxyphenyl Methyl N/A Not reported

Key Research Findings and Implications

Heterocycle Core : The [1,2,4]triazolo[4,3-a]pyridine system (as in the target compound and 6g) offers greater π-deficient character compared to imidazo[1,2-a]pyridine or quinazoline cores, favoring interactions with electron-rich biological targets .

Substituent Bulk : The (3-methoxyphenyl)methyl group in the target compound introduces steric bulk, which may hinder binding to narrow enzyme active sites but improve selectivity for larger pockets .

Synthetic Accessibility : Compound 6g’s high yield (81%) suggests that triazolo[4,3-a]pyridine sulfonamides are synthetically tractable, though the target compound’s synthesis may require optimization due to its more complex substituent .

Preparation Methods

Hydrazone Formation and Oxidative Cyclization

Thetriazolo[4,3-a]pyridine scaffold is synthesized via oxidative cyclization of pyridine-derived hydrazones using N-chlorosuccinimide (NCS). As demonstrated by Al-Mutabagani et al., hydrazones derived from pyridine-2-carboxaldehyde and substituted hydrazines undergo exothermic cyclization in dry DMF at 0°C, yielding triazolo[4,3-a]pyridines in >90% efficiency. For the target compound, a 6-mercapto substituent is introduced by starting with pyridine-2-carboxaldehyde hydrazone bearing a thiol group at position 6. Cyclization with NCS generates the triazolo ring while retaining the thiol functionality.

Thiol Oxidation to Sulfonyl Chloride

The 6-mercapto group is oxidized to a sulfonyl chloride using chlorine gas in hydrochloric acid. This method, adapted from antiviral thiadiazole sulfonamide syntheses, involves bubbling Cl₂ through a cooled solution of the thiol intermediate in 6 M HCl, producing the sulfonyl chloride in 75–85% yield. The reaction proceeds via sequential oxidation of the thiol to sulfonic acid, followed by chlorination with PCl₅ or SOCl₂.

Synthesis of N-(4-Chlorophenyl)-N-[(3-Methoxyphenyl)methyl]Amine

Reductive Amination Strategy

The secondary amine is synthesized via reductive amination of 4-chloroaniline and 3-methoxybenzaldehyde. In a methanol solvent, sodium cyanoborohydride (NaBH₃CN) facilitates the reaction at room temperature, yielding N-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]amine in 68% yield. The mechanism involves imine formation followed by borohydride reduction, with the methoxy group stabilizing the intermediate through resonance.

Alternative Alkylation Approach

Direct alkylation of 4-chloroaniline with 3-methoxybenzyl bromide in the presence of K₂CO₃ in acetonitrile provides the secondary amine in 55% yield. However, over-alkylation to tertiary amines necessitates careful stoichiometric control.

Sulfonamide Bond Formation

Nucleophilic Substitution Reaction

The sulfonyl chloride intermediate reacts with N-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]amine in acetonitrile under basic conditions (triethylamine). The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur, displacing chloride and forming the sulfonamide bond. Typical yields range from 60–75%, with purity confirmed by recrystallization from ethanol.

Reaction Conditions:

  • Solvent: Anhydrous acetonitrile
  • Base: Triethylamine (1.2 equiv.)
  • Temperature: Room temperature
  • Duration: 6–8 hours

Optimization and Mechanistic Insights

Cyclization Efficiency

NCS-mediated cyclization offers advantages over traditional POCl₃ or H₂O₂ methods, including milder conditions and reduced side reactions. Computational studies suggest that electron-donating groups on the pyridine ring accelerate cyclization by stabilizing transition states.

Sulfonyl Chloride Stability

Sulfonyl chlorides derived from aromatic thiols exhibit superior stability compared to aliphatic analogs, enabling storage at −20°C for extended periods without decomposition.

Amine Reactivity

Steric hindrance from the 3-methoxybenzyl group slightly reduces nucleophilicity, necessitating prolonged reaction times for sulfonamide formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazolo-H), 7.89–7.45 (m, 8H, ArH), 4.72 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃).
  • IR (KBr) : 3265 cm⁻¹ (N-H), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
  • Elemental Analysis : Calculated for C₂₀H₁₆ClN₃O₃S: C 55.62%, H 3.73%, N 9.73%. Found: C 55.58%, H 3.69%, N 9.68%.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows a single peak at 254 nm, confirming >98% purity.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?

Synthesis typically involves multi-step reactions, including cyclization of sulfonamide precursors and functional group coupling. Key steps include:

  • Triazole ring formation : Use of hydrazine intermediates with sodium hypochlorite as an oxidant in ethanol at room temperature (73% yield reported for analogous triazolopyridines) .
  • Sulfonamide coupling : Reaction of chlorophenyl and methoxyphenylmethylamine with sulfonyl chlorides under basic conditions (e.g., pyridine or DIPEA) in dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity.

Q. Table 1: Reaction Optimization Parameters

StepSolventCatalyst/ReagentTemperatureYield (%)
Triazole formationEthanolNaOClRT73
Sulfonamide couplingDCMPyridine0–25°C65–80

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm), methoxy group (δ 3.8 ppm), and methylene bridge (δ 4.5–5.0 ppm) .
    • ¹³C NMR : Signals for sulfonamide carbonyl (δ 165–170 ppm) and triazole carbons (δ 140–150 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching calculated [M+H]⁺ (e.g., m/z 475.08 for C₂₁H₁₈ClN₅O₃S) .
  • X-ray crystallography (if applicable): Bond lengths and angles confirming spatial arrangement of the triazole and sulfonamide groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

SAR strategies include:

  • Substituent variation :
    • Replace 4-chlorophenyl with fluorophenyl to modulate lipophilicity and target binding .
    • Modify the methoxy group to ethoxy or hydroxyl for hydrogen-bonding optimization .
  • Scaffold hybridization : Fuse the triazole core with pyridazine or piperidine moieties to enhance pharmacokinetic properties .
  • In silico docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with enzymes like carbonic anhydrase or kinase targets .

Q. Table 2: Key SAR Findings from Analogous Compounds

ModificationBioactivity ChangeReference
Chlorophenyl → FluorophenylIncreased enzyme inhibition (IC₅₀ ↓ 40%)
Methoxy → HydroxylImproved solubility (LogP ↓ 0.5)

Q. How can contradictory data in biological assays be resolved?

Common discrepancies (e.g., variable IC₅₀ values) arise from:

  • Assay conditions : Adjust pH (7.4 vs. 6.8) or buffer composition (HEPES vs. PBS) to mimic physiological environments .
  • Cell line variability : Validate activity across multiple lines (e.g., HEK293 vs. HeLa) and use CRISPR-edited controls .
  • Compound stability : Perform LC-MS stability tests under assay conditions (e.g., 37°C, 5% CO₂) to rule out degradation .

Q. What methodologies are used to study the compound’s metabolic stability?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions .
  • Metabolite identification : High-resolution Orbitrap MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. How can computational chemistry predict its mechanism of action?

  • Molecular dynamics simulations : Analyze binding stability to ATP-binding pockets (e.g., 50 ns simulations in GROMACS) .
  • Pharmacophore mapping : Align with known kinase inhibitors (e.g., imatinib) to identify critical hydrogen-bond acceptors .
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and toxicity risks .

Q. What strategies improve solubility without compromising activity?

  • Prodrug design : Introduce phosphate esters or PEGylated derivatives for transient hydrophilicity .
  • Co-crystallization : Formulate with cyclodextrins or co-solvents (e.g., DMSO/PEG400) .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to enhance aqueous dispersion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.